molecular formula C9H9N3O B13449358 1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone

1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone

Cat. No.: B13449358
M. Wt: 175.19 g/mol
InChI Key: ASVPUUDJBLBNEH-UHFFFAOYSA-N
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Description

1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone is a compound that belongs to the benzimidazole family, which is known for its diverse biological and chemical properties Benzimidazoles are heterocyclic aromatic organic compounds that contain a fusion of benzene and imidazole rings

Preparation Methods

The synthesis of 1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone can be achieved through several methods. Common synthetic routes include:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dimethylformamide, and catalysts like palladium or nickel. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone involves its interaction with molecular targets such as enzymes, DNA, and proteins. The compound can bind to DNA grooves, leading to DNA cleavage and inhibition of DNA replication . It also interacts with enzymes, inhibiting their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone can be compared with other similar compounds in the benzimidazole family:

The uniqueness of this compound lies in its specific chemical structure and the diverse range of biological activities it exhibits. Its ability to interact with DNA and enzymes makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1-(2-amino-3H-benzimidazol-5-yl)ethanone

InChI

InChI=1S/C9H9N3O/c1-5(13)6-2-3-7-8(4-6)12-9(10)11-7/h2-4H,1H3,(H3,10,11,12)

InChI Key

ASVPUUDJBLBNEH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N=C(N2)N

Origin of Product

United States

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